2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS: 1021218-68-7) is a heterocyclic compound featuring a chromene-3-carboxamide core linked to a pyridazinone moiety via an ethyl bridge. Its molecular formula is C₁₆H₁₃N₃O₄, with a molecular weight of 311.29 g/mol . The structure is characterized by:
- A 2H-chromen-2-one ring system with a ketone at position 2.
- A carboxamide group at position 3, substituted with a 2-(6-oxopyridazin-1(6H)-yl)ethyl chain.
- A pyridazinone ring (six-membered, two adjacent nitrogen atoms, one ketone group) in the side chain.
Properties
IUPAC Name |
2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14-6-3-7-18-19(14)9-8-17-15(21)12-10-11-4-1-2-5-13(11)23-16(12)22/h1-7,10H,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZRZPFOSTRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide generally involves a multi-step process that incorporates the creation of intermediate compounds. The key steps include:
Formation of Chromene Backbone: : Typically involves the condensation of salicylaldehyde with an active methylene compound.
Attachment of Pyridazinone Moiety: : The intermediate chromene structure is reacted with a pyridazinone derivative through an amide formation reaction.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions is crucial to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact and costs. Continuous flow chemistry might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at various positions, influenced by the presence of chromene and pyridazinone groups.
Reduction: : Potentially targeted for selective reduction, particularly at the carbonyl functional groups.
Substitution: : It may participate in substitution reactions, especially at reactive sites on the chromene and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄, CrO₃, or PCC under controlled conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: : Reagents like halogens, alkylating agents, or nucleophiles might be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Could lead to the formation of carboxylic acids or keto derivatives.
Reduction: : May result in alcohols or amine derivatives.
Substitution: : Depending on the substituent, products may vary but generally involve modification of the chromene or pyridazinone rings.
Scientific Research Applications
Chemistry
Ligand Development: : Used in the design of ligands for coordination chemistry due to its ability to form stable complexes with metals.
Biology
Antimicrobial Activity: : Its structure suggests potential as an antimicrobial agent, pending further research.
Enzyme Inhibition: : Might act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Pharmacology: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Drug Design: : Its structural framework serves as a model for designing new drug candidates.
Industry
Material Science: : Utilized in the synthesis of polymers and materials with specialized properties.
Chemical Manufacturing: : Acts as an intermediate in the production of other complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide involves interactions at the molecular level with various biological targets. It can bind to enzyme active sites, altering their activity and affecting downstream pathways. Its action may involve modulation of signal transduction pathways, interference with DNA replication, or inhibition of protein synthesis.
Comparison with Similar Compounds
Substitution Patterns in the Carboxamide Side Chain
The ethyl-linked pyridazinone side chain distinguishes this compound from analogs with alternative heterocycles or substituents:
Key Observations :
- Replacement of pyridazinone with pyridinylmethyl () reduces molecular weight by 31.01 g/mol and eliminates one nitrogen atom, likely altering hydrogen-bonding capacity and target selectivity .
Modifications on the Chromene Core
Variants with substituents on the chromene ring demonstrate how electronic and steric effects influence properties:
Key Observations :
- The 8-ethoxy derivative () increases molecular weight by 44.01 g/mol compared to the parent compound. The ethoxy group may enhance solubility or modulate metabolic stability .
Biological Activity
The compound 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. The compound features a chromene core linked to a pyridazine moiety, which contributes to its diverse biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.36 g/mol |
| Solubility | Moderate in organic solvents |
| Structural Features | Chromene and Pyridazine rings |
The biological activity of this compound is hypothesized to involve multiple mechanisms, primarily through the inhibition of key enzymes and modulation of signaling pathways. The presence of the pyridazine ring suggests potential interactions with various biological targets, including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and carbonic anhydrase (CA), which are crucial in inflammatory processes .
- Cell Signaling Modulation : The compound may influence pathways related to inflammation and apoptosis, enhancing its therapeutic potential against diseases characterized by these processes .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds. For instance, pyridazine derivatives have been evaluated for their ability to inhibit COX-2 and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory responses. The dual inhibition strategy not only enhances efficacy but also minimizes side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The structural characteristics of this compound suggest it may exhibit anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Inhibitory Effects on COX Enzymes : A study on pyridazine-based sulfonamides reported promising results in inhibiting COX enzymes, suggesting that this compound may share similar properties .
- Cytotoxicity Assays : Preliminary cytotoxicity assays on related chromene derivatives showed significant activity against human cancer cell lines, indicating the need for further exploration of this compound's anticancer potential.
- Molecular Modeling Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in inflammatory pathways, supporting its role as a multi-target anti-inflammatory agent .
Q & A
Q. What synthetic strategies are employed to prepare 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide?
The synthesis typically involves two key steps: (1) constructing the coumarin-3-carboxylic acid derivative and (2) coupling it with a pyridazinone-ethylamine intermediate. For the coumarin moiety, methods like Pechmann condensation (using resorcinol and β-keto esters) or Knoevenagel reactions are common. The pyridazinone ring can be synthesized via cyclocondensation of hydrazines with diketones. Amide bond formation between the coumarin-3-carboxylic acid and the ethylamine-linked pyridazinone is achieved using coupling agents like EDCl/HOBt in anhydrous DMF, with purification via flash chromatography (silica gel) and recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the coumarin (e.g., δ 6.5–8.5 ppm for aromatic protons) and pyridazinone (e.g., δ 3.5–4.5 ppm for ethylenic CH2) moieties.
- FT-IR : Confirms carbonyl groups (C=O at ~1650–1750 cm⁻¹ for lactone and amide) and pyridazinone N-H stretches (~3200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ ion). X-ray crystallography resolves stereochemistry, as seen in related pyridazinone derivatives .
Q. What are the primary biological targets of pyridazinone-coumarin hybrids?
These compounds are investigated for anti-diabetic (alpha-glucosidase inhibition), anti-inflammatory (heat-induced hemolysis assays), and anticancer (MTT assays) activities. The pyridazinone moiety interacts with enzyme active sites (e.g., alpha-glucosidase), while the coumarin scaffold enhances membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. For example, alpha-glucosidase inhibition efficacy varies with enzyme source (mammalian vs. microbial). Validate purity via HPLC (>95%) and replicate assays under standardized conditions. Comparative studies with controls (e.g., acarbose for anti-diabetic activity) are critical .
Q. What computational methods aid in predicting the compound’s mechanism of action?
- Molecular docking (AutoDock/Vina) : Models interactions with targets like alpha-glucosidase (PDB: 2ZE0) to identify binding residues (e.g., His674, Asp518).
- DFT calculations (B3LYP/6-311++G(d,p)) : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Pyridazinone’s electron-deficient ring often acts as a hydrogen-bond acceptor .
Q. How can reaction yields be optimized during scale-up synthesis?
Use Design of Experiments (DoE) to test variables:
- Solvent polarity : DMF vs. THF for amide coupling efficiency.
- Temperature : 0–25°C to minimize side reactions.
- Catalyst load : EDCl (1.2–1.5 equiv) for maximal activation. Monitor intermediates via TLC and optimize purification (e.g., gradient elution in column chromatography) .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability tests : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
- Plasma stability assays : Assess metabolite formation using LC-MS. Pyridazinone derivatives often show hydrolytic sensitivity at acidic pH, requiring formulation adjustments (e.g., enteric coating) .
Methodological Guidance
Q. How to analyze structure-activity relationships (SAR) for analogs?
- Modify substituents : Introduce electron-withdrawing groups (Cl, NO2) on pyridazinone to enhance enzyme inhibition.
- Vary linker length : Replace ethyl with propyl to assess steric effects. Test analogs in bioassays and correlate results with computational binding scores .
Q. What crystallographic parameters confirm the compound’s solid-state structure?
Q. How to address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Esterify carboxyl groups to improve bioavailability. Validate solubility via shake-flask method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
